

Physicochemical properties of 1-Phenylazetidin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Phenylazetidin-3-amine**

Cat. No.: **B1427409**

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Phenylazetidin-3-amine**

Introduction

1-Phenylazetidin-3-amine is a heterocyclic compound featuring a strained four-membered azetidine ring, a phenyl substituent on the ring nitrogen, and a primary amine at the 3-position. This structural motif is of significant interest to the pharmaceutical and medicinal chemistry sectors. The azetidine ring, serving as a bioisosteric replacement for other cyclic and acyclic structures, offers a unique combination of rigidity and three-dimensional character, which can be pivotal for modulating ligand-receptor interactions. The presence of both a tertiary and a primary amine provides multiple points for synthetic modification and interaction with biological targets, making it a versatile scaffold in drug discovery.

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Phenylazetidin-3-amine**. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven experimental protocols. We will delve into the structural characteristics, spectroscopic signatures, and key properties such as solubility and pKa, offering a foundational understanding essential for the effective utilization of this compound in research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound govern its behavior in both chemical and biological systems. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation and analytical strategies. The properties for **1-Phenylazetidin-3-amine** are summarized below.

Property	Value / Description	Source / Comment
IUPAC Name	1-Phenylazetidin-3-amine	---
Synonyms	N-phenylazetidin-3-amine	[1]
CAS Number	1895439-72-1 (Free Base) [2] [3]	2055841-16-0 (Dihydrochloride Salt) [4] [5]
Molecular Formula	C ₉ H ₁₂ N ₂	---
Molecular Weight	148.21 g/mol	Calculated
Appearance	Not explicitly documented; likely a solid or oil at room temperature.	Based on similar small molecules.
Melting Point	Data not publicly available.	---
Boiling Point	Data not publicly available.	---
Solubility	Expected to be soluble in organic solvents (e.g., DMSO, Methanol). Aqueous solubility is predicted to be highly pH-dependent, with higher solubility in acidic conditions due to salt formation. [6]	Structural inference.
pKa (Predicted)	pKa ₁ : ~4-5 (Azetidine N); pKa ₂ : ~9-10 (Primary Amine N)	Predicted based on typical values for N-aryl azetidines and primary amines. [7] [8] [9] The N-phenyl group reduces the basicity of the azetidine nitrogen.
LogP (Predicted)	~1.0 - 1.5	Prediction based on structural analogs. The phenyl group increases lipophilicity while the amines contribute to hydrophilicity.

Structural and Spectroscopic Characterization

A thorough understanding of a molecule's structure and its spectroscopic fingerprint is paramount for identity confirmation and quality control.

Molecular Structure

Caption: Molecular structure of **1-Phenylazetidin-3-amine**.

Spectroscopic Analysis (Predicted)

While specific spectral data for **1-Phenylazetidin-3-amine** is not widely published, its expected spectroscopic characteristics can be predicted based on its functional groups and structural analogs.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
 - Aromatic Protons (C₆H₅-): Signals would appear in the downfield region (~6.5-7.5 ppm), exhibiting complex splitting patterns corresponding to ortho, meta, and para protons.
 - Azetidine Ring Protons (-CH₂-CH-CH₂-): These protons would appear in the aliphatic region. The methine proton (CH-NH₂) would likely be a multiplet around 3.5-4.5 ppm. The methylene protons adjacent to the nitrogen would be diastereotopic and appear as complex multiplets, likely between 3.0-4.0 ppm.
 - Amine Protons (-NH₂): A broad singlet, typically between 1.0-4.0 ppm, whose chemical shift is concentration-dependent and which would disappear upon D₂O exchange.[\[14\]](#)[\[15\]](#)
- **¹³C NMR Spectroscopy:** The carbon spectrum would show distinct signals for each unique carbon environment.
 - Aromatic Carbons: Six signals are expected in the ~110-150 ppm range.
 - Azetidine Ring Carbons: The carbon attached to the primary amine (C3) would appear around 40-60 ppm, while the carbons adjacent to the ring nitrogen (C2 and C4) would be in a similar or slightly more downfield region.

- Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.
 - N-H Stretch: Primary amines typically show two characteristic bands (asymmetric and symmetric stretching) in the $3300\text{-}3500\text{ cm}^{-1}$ region.[15]
 - C-H Stretch (Aromatic): Absorptions are expected just above 3000 cm^{-1} .
 - C-H Stretch (Aliphatic): Absorptions are expected just below 3000 cm^{-1} .
 - N-H Bend: A scissoring vibration for the primary amine should appear around $1550\text{-}1650\text{ cm}^{-1}$.[14]
 - C=C Stretch (Aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
 - C-N Stretch: Aliphatic and aromatic C-N stretches would be found in the $1000\text{-}1350\text{ cm}^{-1}$ fingerprint region.[14]
- Mass Spectrometry (MS):
 - Molecular Ion (M^+): The electron ionization (EI) mass spectrum should show a molecular ion peak at $m/z = 148$.
 - Nitrogen Rule: Consistent with the presence of two nitrogen atoms (an even number), the molecular weight is even.
 - Fragmentation: Key fragmentation pathways would likely involve the loss of the amine group, cleavage of the azetidine ring, or fragmentation of the phenyl group.

Key Experimental Protocols

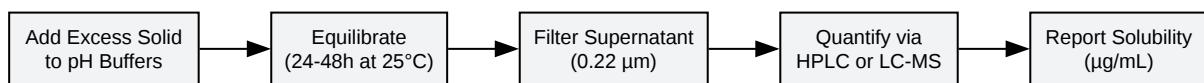
To ensure scientific integrity, the determination of physicochemical properties must follow robust, validated protocols. The methodologies described below represent industry-standard approaches for characterizing small molecules like **1-Phenylazetidin-3-amine**.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution after a sufficient incubation period, providing a thermodynamically stable value crucial for ADME modeling and formulation development.[\[6\]](#)

Methodology:

- **Preparation:** Add an excess amount of solid **1-Phenylazetidin-3-amine** to vials containing aqueous buffers of different pH values (e.g., pH 2.0, pH 5.0, pH 7.4, pH 9.0).
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24 to 48 hours. This duration is critical to ensure that equilibrium between the solid and dissolved states is reached.
- **Sample Processing:** After incubation, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.
- **Separation:** Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
- **Quantification:** Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.
- **Data Reporting:** Report the solubility in µg/mL or µM at each specific pH and temperature.



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Caption: Workflow for the Shake-Flask Solubility Assay.

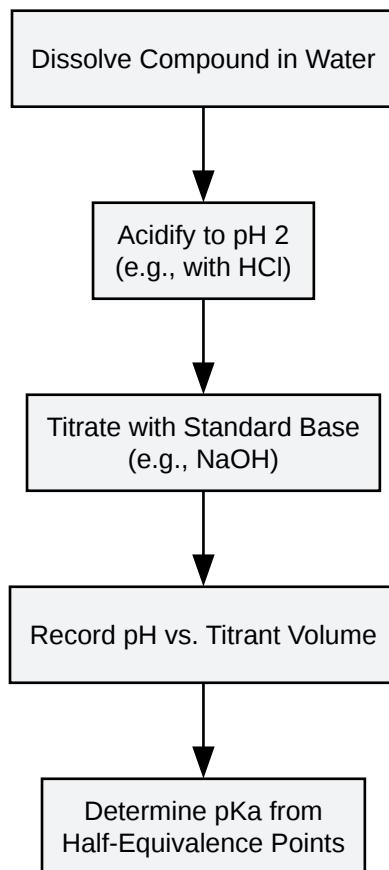
Protocol: pKa Determination by Potentiometric Titration

Rationale: The pKa value(s) define the ionization state of a molecule at a given pH, which profoundly impacts solubility, permeability, and receptor binding. For **1-Phenylazetidin-3-**

amine, with two basic nitrogen centers, potentiometric titration is an accurate method to determine these constants.[16]

Methodology:

- Sample Preparation: Accurately weigh and dissolve a known amount of **1-Phenylazetidin-3-amine** in deionized water, often with a co-solvent like methanol if aqueous solubility of the free base is low.
- Acidification: Acidify the solution to a low starting pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure both amine groups are fully protonated.
- Titration: Place the solution in a temperature-controlled vessel and slowly titrate with a standardized strong base (e.g., 0.1 M NaOH) using a calibrated auto-titrator.
- Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa values from the inflection points.



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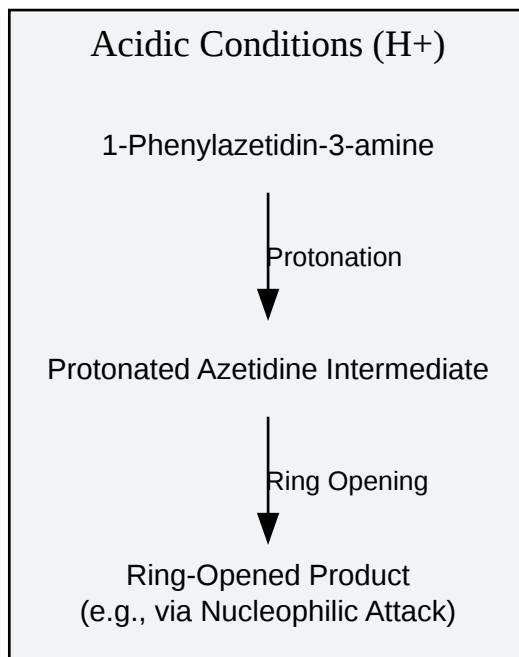
Caption: Workflow for pKa Determination via Potentiometric Titration.

Reactivity and Chemical Stability

The unique structure of **1-Phenylazetidin-3-amine**, combining a strained ring with nucleophilic centers, dictates its reactivity and stability profile.

- Reactivity of the Amine Groups: The primary amine at the C3 position is a strong nucleophile and will undergo typical amine reactions such as acylation, alkylation, and Schiff base formation. The tertiary amine of the azetidine ring is less nucleophilic due to steric hindrance and the electron-withdrawing effect of the phenyl group, but it can still be quaternized or form salts.
- Azetidine Ring Stability: The four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol). While generally stable under neutral and basic conditions, it can be susceptible to nucleophilic ring-opening under harsh acidic conditions, which can protonate

the ring nitrogen and activate the ring carbons for attack.[6] This potential instability is a critical consideration during synthesis, purification, and formulation.



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Caption: Potential acid-mediated ring-opening of the azetidine moiety.

Safety and Handling

As with any laboratory chemical, **1-Phenylazetidin-3-amine** should be handled with appropriate care. While specific toxicity data is not extensively documented, compounds containing amine functionalities can be irritants or sensitizers.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[17][18]
- Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17][18] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[17]

- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[\[17\]](#) Keep the container tightly sealed.
- Spills: In case of a spill, contain the material with an inert absorbent and dispose of it in accordance with local, state, and federal regulations.[\[17\]](#) Do not allow it to enter drains or waterways.

Conclusion

1-Phenylazetidin-3-amine is a valuable building block for drug discovery, possessing a unique structural and electronic profile. This guide has detailed its core physicochemical properties, from its molecular structure and spectroscopic signatures to its solubility and basicity. A clear understanding of these characteristics, underpinned by the robust experimental protocols provided, is essential for any scientist looking to incorporate this scaffold into their research. The pH-dependent solubility and potential for ring instability under certain conditions are particularly critical parameters that must be managed to ensure successful experimental outcomes and the development of viable drug candidates.

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- To cite this document: BenchChem. [Physicochemical properties of 1-Phenylazetidin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1427409#physicochemical-properties-of-1-phenylazetidin-3-amine]

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